Studies in animal models suggest that deramciclane possesses anxiolytic properties. It has been shown to:
These preclinical findings provided the basis for further investigation of deramciclane in human clinical trials.
Several clinical trials have evaluated the efficacy and safety of deramciclane in patients with GAD. These studies were:
The results of these trials showed that:
Deramciclane, also known as EGIS-3886, is classified as a non-benzodiazepine anxiolytic compound. Its chemical structure is characterized by a bicyclic monoterpenoid framework, specifically a dimethyl(2-{[(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethyl)amine formula with the molecular formula C20H31NO . It acts primarily as a selective antagonist of serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties as well .
Deramciclane acts as an antagonist at the serotonin 5-HT2A and 5-HT2C receptors in the brain []. These receptors are involved in regulating mood, anxiety, and cognition. By blocking these receptors, Deramciclane may help reduce anxiety symptoms.
Studies have shown Deramciclane to exhibit anxiolytic-like effects in animal models []. However, the exact mechanism by which it produces these effects remains under investigation.
Research continues into optimizing these methods for efficiency and yield.
Deramciclane has demonstrated notable biological activity:
Clinical studies indicate that it is well-tolerated by patients, with common side effects including mild tiredness and headaches .
Deramciclane is primarily investigated for its application in treating:
Deramciclane shares similarities with other anxiolytic compounds but stands out due to its unique mechanism of action:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Benzodiazepines | Benzodiazepine | GABA receptor modulation | Risk of dependence |
Buspirone | Azapirone | Serotonin receptor agonist | Non-sedating but less effective for severe anxiety |
Fluvoxamine | Selective Serotonin Reuptake Inhibitor | Inhibits serotonin reuptake | Primarily used for depression |
Deramciclane | Non-benzodiazepine | 5-HT(2A) and 5-HT(2C) receptor antagonist | Unique receptor profile; non-sedating |
Deramciclane's distinct action on serotonin receptors differentiates it from traditional anxiolytics, offering a promising alternative for treating anxiety disorders without the common side effects associated with benzodiazepines.